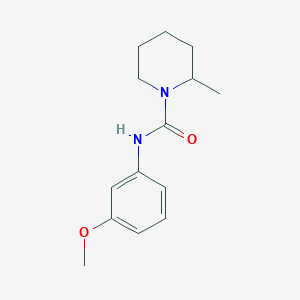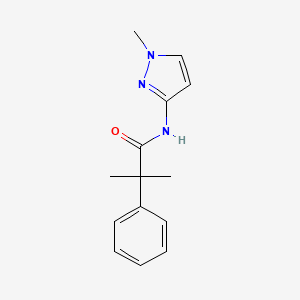
N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class of compounds. MXE is a derivative of ketamine and was first synthesized in 2010. It has been used as a recreational drug due to its dissociative effects, but it also has potential applications in scientific research.
作用机制
N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide acts as an NMDA receptor antagonist by binding to a specific site on the receptor called the PCP (phencyclidine) binding site. This prevents the receptor from being activated by its natural ligands, such as glutamate. By blocking NMDA receptor activity, this compound can alter the function of neural circuits in the brain, leading to changes in behavior and perception.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal studies. It can induce a state of dissociation, which is characterized by a sense of detachment from one's surroundings and a feeling of being disconnected from one's body. This compound can also produce hallucinations, changes in mood, and altered perception of time and space.
实验室实验的优点和局限性
N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide has several advantages as a research tool. It is a potent and selective NMDA receptor antagonist, which means it can be used to study the role of these receptors in various biological processes. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has several limitations as well. It has a short half-life in the body, which means its effects are relatively short-lived. This compound can also produce adverse effects such as seizures and respiratory depression at high doses.
未来方向
There are several potential future directions for research on N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide. One area of interest is the role of NMDA receptors in psychiatric disorders such as depression and schizophrenia. This compound could be used to study the effects of NMDA receptor dysfunction in these disorders and to develop new treatments. Another area of interest is the development of new NMDA receptor antagonists with improved pharmacological properties. This compound could serve as a starting point for the development of new compounds with enhanced selectivity and longer half-lives.
合成方法
N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide can be synthesized through a multi-step process using various reagents and solvents. The synthesis involves the reaction of 3-methoxyphenylacetonitrile with 2-bromo-2-chloro-N-methyl-N-(3-methoxyphenyl)acetamide in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to yield this compound.
科学研究应用
N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide has potential applications in scientific research due to its unique pharmacological properties. It acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it can block the activity of these receptors in the brain. This makes it useful for studying the role of NMDA receptors in various physiological and pathological conditions.
属性
IUPAC Name |
N-(3-methoxyphenyl)-2-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-6-3-4-9-16(11)14(17)15-12-7-5-8-13(10-12)18-2/h5,7-8,10-11H,3-4,6,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPIQXHPRBXFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508438.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7508445.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7508448.png)
![2-[4-(2-Methylpropyl)piperazin-1-yl]phenol](/img/structure/B7508453.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-3-ol](/img/structure/B7508456.png)
![1-[2-(4-fluorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508459.png)
![1-[2-(2-chlorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508465.png)

![1-{4-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7508480.png)

